molecular formula C19H26N8O B11002678 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide

Cat. No.: B11002678
M. Wt: 382.5 g/mol
InChI Key: OAHKLWXGZBRMCH-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a purine moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-dimethyl-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide
  • N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-3-carboxamide
  • N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxylate

Uniqueness

N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C19H26N8O

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H26N8O/c1-11(2)27-13(4)15(12(3)25-27)24-19(28)14-5-7-26(8-6-14)18-16-17(21-9-20-16)22-10-23-18/h9-11,14H,5-8H2,1-4H3,(H,24,28)(H,20,21,22,23)

InChI Key

OAHKLWXGZBRMCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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